N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

Physicochemical Profiling Drug-likeness Isomer Comparison

Researchers exploring ABCG2-mediated drug efflux or O-GlcNAc transferase (OGT) inhibition often lack the 6-chloro-N1-ethylindole substitution pattern in existing tool compounds. This custom-synthesized N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide fills that SAR gap, enabling head-to-head studies with 4- and 5-chloro positional isomers to map halogen-dependent potency and selectivity. - Dual pharmacophore: Combines quinoline-4-carboxamide ABCG2 modulator and OGT inhibitor scaffolds. - Class-leading potency: Based on scaffolds that surpass reference inhibitors fumitremorgin C and Ko143. - Full characterization: Supplied with HPLC, NMR, and MS data for immediate assay deployment.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
Cat. No. B11014289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide
Molecular FormulaC20H16ClN3O2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3O2/c21-14-6-5-13-7-9-24(18(13)11-14)10-8-22-20(26)16-12-19(25)23-17-4-2-1-3-15(16)17/h1-7,9,11-12H,8,10H2,(H,22,26)(H,23,25)
InChIKeyYMKJUQPVRFJVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide: Chemical Class and Profile


N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide (molecular formula C₂₀H₁₆ClN₃O₂, MW ≈ 365.82) is a synthetic small molecule belonging to the quinoline-4-carboxamide class, structurally characterized by a 2-hydroxyquinoline-4-carboxamide core (tautomeric with 2-oxo-1,2-dihydroquinoline-4-carboxamide) linked via an ethylene spacer to a 6-chloro-1H-indole moiety [1]. This scaffold places the compound at the intersection of two bioactive pharmacophore families: quinoline carboxamide-type ABCG2 (BCRP) modulators [2] and 2-hydroxyquinoline-4-carboxamide-based O-GlcNAc transferase (OGT) inhibitors [3]. The 6-chloro substitution on the indole ring and the N1-ethyl linker attachment mode distinguish it from positional isomers bearing substitution at the 4- or 5-positions of the indole ring, which may influence target engagement, metabolic stability, and selectivity profiles. No dedicated publication characterizing the biological activity of this exact compound was identified in the peer-reviewed literature as of the search date; the evidence presented below is therefore derived from structurally proximate analogs and class-level SAR trends.

ABCG2 efflux modulator research (class-based indole-quinoline scaffold)
OGT inhibitor probe context (2-hydroxyquinoline-4-carboxamide fragment)
6-chloroindole positional isomer SAR: fills under-explored substitution gap

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide: Structural Determinants of Target Engagement


Within the quinoline-4-carboxamide class, seemingly minor structural variations produce large differences in potency, selectivity, and metabolic stability that preclude simple interchange. The class-defining Bauer et al. (2013) study demonstrated that bioisosteric replacement of the central benzanilide core by an indole moiety in quinoline carboxamide-type ABCG2 modulators considerably increased chemical stability while yielding some compounds superior to reference inhibitors fumitremorgin C and Ko143 [1]. Crucially, the position and nature of halogen substitution on the indole ring control ABCG2 inhibitory potency and ATPase modulation behavior, with different substitution patterns producing divergent efflux inhibition versus substrate-like stimulation profiles [2]. In the parallel OGT inhibitor space, 2-hydroxyquinoline-4-carboxamide derivatives exhibit steep SAR at the carboxamide nitrogen substituent, where alterations to the aryl/heteroaryl appendage can shift IC₅₀ values by orders of magnitude [3]. The target compound's 6-chloro-N1-ethylindole substituent occupies a specific SAR position that is not replicated by 4-chloro, 5-chloro, or 4-methoxy indole analogs, each of which would be expected to display distinct target-binding geometries and ADME properties based on established class SAR. Interchanging with an unsubstituted indole or a differently positioned chloro isomer would therefore risk loss of potency, altered selectivity, or unpredictable pharmacokinetic behavior.

Chloro Position
Target: 6-Cl substitution on indole
Substitute: 4-Cl or 5-Cl isomers may shift potency and logP profile
Class SAR shows position-dependent ABCG2 modulation; potency and selectivity may not transfer.
Linker Attachment
Target: N1-ethyl linker (indole N1 → carboxamide N)
Substitute: C3-linked analog retains indole N–H, altering HBD count and conformational ensemble
N1-linkage eliminates an H-bond donor; may reduce P-gp recognition—C3 analogs may differ in ABCG2/ABCB1 selectivity.

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide: Comparator-Based Differentiation Evidence


Indole Chlorine Position: Physicochemical Differentiation from 4-Cl and 5-Cl Isomers

Among the three mono-chlorinated positional isomers of the N-[2-(chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide series, the 6-chloro substitution pattern confers distinct electronic and steric properties. The 6-position places the chlorine atom para to the indole nitrogen on the benzo ring, affecting the indole ring's electron density and hydrogen-bonding capacity differently than the 4-chloro (ortho-like) or 5-chloro (meta-like) isomers. Computational predictions based on the molecular formula C₂₀H₁₆ClN₃O₂ indicate differences in dipole moment and logP among these isomers, with the 6-chloro variant expected to exhibit marginally higher lipophilicity than the 5-chloro isomer based on established substituent π-values (Cl π = +0.71; positional effects modulate effective hydrophobicity). These differences are relevant because the 6-chloroindole substructure is a recognized privileged fragment in kinase inhibitor design, appearing in Chk1 inhibitors where 6-substituted indolylquinolinones achieved nanomolar potency [1].

Positional Isomer logP
Class-level
6-Cl predicted logP ~3.2–3.8 vs. 5-Cl ~3.0–3.6 vs. unsubst. ~2.8–3.4; estimated ΔlogP ≈0.2–0.4
Lipophilicity differences may affect permeability and binding
In silico fragment-based estimate; no experimental data
Physicochemical Profiling Drug-likeness Isomer Comparison

N1-Ethyl Linker: Conformational Sampling vs. C3-Linked Analogs

The target compound employs an N1-ethyl linker connecting the indole nitrogen to the carboxamide nitrogen—a connectivity that constrains the indole-quinoline spatial relationship differently than the C3-ethyl-linked analog N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-hydroxyquinoline-4-carboxamide [1]. In the N1-linked geometry, the ethylene bridge extends from the indole N1 position (a hydrogen-bond-donating site in unsubstituted indole), eliminating N–H donor capacity while orienting the indole plane with greater rotational freedom around the N–CH₂ bond. In contrast, C3-linked analogs retain the indole N–H and fix the attachment at a ring carbon, producing a different conformational ensemble. This difference in conformational sampling has been shown in related quinoline-indole systems to influence ABCG2 modulator potency and selectivity [2], where linker attachment geometry contributes to the compound's ability to distinguish between ABCG2 and ABCB1 (P-gp) transporters. The N1-linked architecture is less common in the published ABCG2 literature and may provide an underexplored vector for optimizing selectivity over closely related ABC transporters.

N1 vs C3 Linker
Class-level
N1-ethyl: HBD count 2 (no indole N–H); C3-ethyl: HBD 3; N1 linker may reduce P-gp recognition
May favor ABCG2 selectivity over ABCB1
Structural inference; no transporter selectivity data available
Conformational Analysis Linker Geometry Target Binding

2-Hydroxyquinoline Core Tautomerism and Hydrogen-Bonding Capacity

The 2-hydroxyquinoline-4-carboxamide core exists in equilibrium with its 2-oxo-1,2-dihydroquinoline-4-carboxamide tautomer [1]. This tautomeric system provides a unique hydrogen-bonding pattern: the 2-OH/2-oxo group can act as both a hydrogen-bond donor (OH form) and acceptor (C=O form), while the 4-carboxamide provides additional donor/acceptor capacity. This dual character differentiates the scaffold from the 2-chloroquinoline-4-carboxamide series (which lacks the 2-position H-bond donor and shows distinct antibacterial SAR [2]) and from 4-quinolinecarboxamides lacking the 2-substituent entirely (which have been explored as NK-3 receptor antagonists [3]). In the ABCG2 context, the 2-hydroxy/2-oxo quinoline core is present in the most potent modulators reported by Bauer et al. (2013), where compounds incorporating this core achieved superior potency to fumitremorgin C (an ABCG2 reference inhibitor) [4]. The tautomeric equilibrium may also influence solubility—the 2-oxo tautomer having higher aqueous solubility than the fully aromatic 2-hydroxy form—affecting both in vitro assay behavior and formulation options.

Core Tautomerism
Class-level
2-OH ⇔ 2-oxo equilibrium; net +1 HBD/HBA site vs 2-Cl/unsubstituted quinoline
Additional H-bond capacity supports target engagement
Tautomer ratio not measured for this compound
Tautomerism Hydrogen Bonding Scaffold Comparison

Indole Bioisosteric Replacement: Metabolic Stability vs. Benzanilide Modulators

The foundational work by Bauer et al. (2013) established that replacing the central benzanilide (benzamide) core of quinoline carboxamide-type ABCG2 modulators with an indole moiety 'considerably increased stability' while maintaining or improving potency [1]. The benzanilide core in first-generation compounds (e.g., UR-COP78) was susceptible to enzymatic hydrolysis of the central amide bond, leading to rapid degradation in biological media. The indole replacement eliminated this metabolic liability because the amide bond connecting the quinoline-4-carboxylic acid to the aminoethyl-indole side chain is a 'reverse amide' with different electronic character and steric shielding from the indole ring system. Although direct stability data for the target compound are not published, the target compound incorporates this critical indole-containing design feature. In the follow-up dissertation work, the indole-containing series demonstrated stability in plasma and liver microsome assays that was markedly improved relative to the benzanilide predecessors [2]. The 6-chloro substitution may further enhance metabolic stability by blocking potential sites of oxidative metabolism on the indole benzo ring.

Metabolic Stability
Class-level
Indole replacement: “considerably increased stability” vs benzanilide series (class SAR)
Reduced metabolic inactivation in ABCG2 screening context
No compound-specific t½ data; class-level inference from Bauer 2013/2014
Metabolic Stability Bioisosterism ABCG2 Modulation

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide: Research and Industrial Applications


ABCG2 Efflux Modulation for Multidrug Resistance Reversal

The compound's quinoline-4-carboxamide core with indole replacement of the benzanilide moiety positions it within the most potent class of ABCG2 modulators reported to date [1]. Based on class SAR, it may serve as a tool compound for investigating ABCG2-mediated drug efflux in cancer cell lines (e.g., MCF-7/MX, A549) using the Hoechst 33342 accumulation assay or pheophorbide a efflux assay as described by Bauer et al. . Its N1-ethylindole architecture, which eliminates the indole N–H donor, may confer differentiation in ABCG2-over-ABCB1 selectivity screening, making it suitable for experiments where P-gp-sparing ABCG2 inhibition is desired. Researchers should verify potency (IC₅₀ in Hoechst 33342 assay) and selectivity (calcein-AM assay for ABCB1) upon receipt, as no published data exist for this specific compound.

SAR of Chloroindole Positional Isomers

The target compound is one of at least three mono-chlorinated positional isomers in the N-[2-(chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide series, alongside the 4-chloro [1] and 5-chloro/C3-linked variants. Systematic procurement of all three isomers enables head-to-head SAR studies to map how chlorine position on the indole ring affects ABCG2 inhibitory potency, ATPase activation/suppression, and selectivity versus ABCB1 and ABCC1. Such comparative studies would follow the methodology established in the Bauer dissertation , which characterized multiple indole-containing quinoline carboxamides in parallel functional assays. This compound fills a specific SAR gap: the 6-chloro-N1-ethyl substitution pattern that is underrepresented in the published literature relative to the more extensively characterized 5-substituted indole analogs.

Fragment-Based OGT Inhibitor Development and Screening

The 2-hydroxyquinoline-4-carboxamide scaffold was identified as a privileged fragment for OGT inhibition through fragment-based drug design and virtual screening [1]. The target compound extends this fragment by growing into the indole-binding region of the OGT active site with a 6-chloroindole appendage. It may serve as a lead-like molecule for OGT inhibitor optimization campaigns, particularly in cancer (where OGT is implicated in metabolic reprogramming), neurodegenerative disease, or diabetes research. Activity should be assessed using the UDP-Glo™ glycosyltransferase assay at 100 μM and 1 mM screening concentrations, followed by full IC₅₀ determination for active compounds, as per the workflow described in the Zhang et al. (2021) study.

Indole-Quinoline Hybrid Compound Library Construction

The combination of a 6-chloroindole moiety with a 2-hydroxyquinoline-4-carboxamide via an ethylene linker represents a synthetically tractable scaffold amenable to parallel library synthesis. The 6-chloroindole fragment is a recognized privileged structure in kinase inhibitor design (e.g., Chk1 inhibitors achieving nanomolar potency [1]), while the quinoline-4-carboxamide is a validated pharmacophore across ABC transporter modulation, antimalarial activity, and OGT inhibition. Procurement of this compound enables its use as a core scaffold for diversification through: (a) variation of the halogen substituent (Cl → F, Br, CF₃), (b) modification of the quinoline 2-position (OH → OMe, NH₂, H), and (c) linker length optimization. This positions the compound as a versatile starting point for hit-to-lead campaigns targeting ABC transporters, kinases, or OGT.

Application
Selection Property
Validation Focus
ABCG2 efflux modulation research
Indole-quinoline-4-carboxamide core (ABCG2 modulator class)
Hoechst 33342 efflux IC₅₀; ABCB1 selectivity (calcein-AM)
SAR of chloroindole positional isomers
6-Cl positional isomer filling a literature SAR gap
Comparative potency vs 4-Cl/5-Cl isomers; ATPase modulation assays
Fragment-based OGT inhibitor screening
2-Hydroxyquinoline-4-carboxamide scaffold (OGT inhibitor fragment)
UDP-Glo™ IC₅₀; selectivity over related glycosyltransferases
Indole-quinoline hybrid library construction
Synthetically tractable 6-Cl-indole-quinoline scaffold
Diversification at 6-position, 2-position, linker; kinase/ABCG2/OGT panels
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